molecular formula C7H15I B1661244 1-Iodo-2,3,3-trimethylbutane CAS No. 88945-53-3

1-Iodo-2,3,3-trimethylbutane

Cat. No.: B1661244
CAS No.: 88945-53-3
M. Wt: 226.1 g/mol
InChI Key: NWOXPVMWDFLTSI-UHFFFAOYSA-N
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Description

Contextualization of 1-Iodo-2,3,3-trimethylbutane within Sterically Hindered Alkyl Halide Chemistry

This compound is classified as a neopentyl-type halide. Although it is a primary alkyl halide, its reactivity is profoundly influenced by steric hindrance. spcmc.ac.in The defining feature of the neopentyl group, (CH₃)₃CCH₂–, is the presence of a quaternary carbon atom (a t-butyl group) adjacent to the primary carbon bearing the halogen. masterorganicchemistry.comlibretexts.org This arrangement creates significant spatial crowding around the reaction site.

This steric bulk effectively shields the primary carbon from the backside attack required for a typical bimolecular nucleophilic substitution (Sₙ2) reaction. spcmc.ac.inlibretexts.orgquora.com Consequently, Sₙ2 reactions involving neopentyl halides are exceptionally slow. spcmc.ac.inmasterorganicchemistry.com The rate of reaction for neopentyl halides in Sₙ2 reactions is dramatically lower than that of less hindered primary alkyl halides. spcmc.ac.inmasterorganicchemistry.comstackexchange.com For instance, the Sₙ2 reaction rate for propyl halides is estimated to be about 100,000 times faster than for neopentyl halides. masterorganicchemistry.com

While the carbon-iodine bond is weaker and iodide is a better leaving group compared to other halogens, the steric factor remains the dominant influence on reactivity in Sₙ2 pathways. stackexchange.comnih.gov The compound's structure forces it into alternative reaction pathways, such as the unimolecular nucleophilic substitution (Sₙ1) mechanism. However, the primary carbocation that would form upon ionization is unstable and prone to rearrangement, a characteristic feature of neopentyl systems. quora.comacs.org Research has shown that in nucleophilic substitution reactions of compounds with a neopentyl skeleton, iodo derivatives are surprisingly more reactive than tosylates, an unusual reactivity order. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-2,3,3-trimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15I/c1-6(5-8)7(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOXPVMWDFLTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90532128
Record name 1-Iodo-2,3,3-trimethylbutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88945-53-3
Record name 1-Iodo-2,3,3-trimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90532128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2,3,3-trimethylbutane
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Synthetic Methodologies for 1 Iodo 2,3,3 Trimethylbutane

Advanced Strategies for Direct Iodination

Direct iodination of alkanes is often a challenging transformation due to the relatively low reactivity of C-H bonds and the reversibility of the reaction. masterjeeclasses.comquora.com However, recent advancements have led to methods applicable to complex substrates. For sterically hindered alkanes, generating a reactive iodine species is crucial. One approach involves the in situ formation of tert-butyl hypoiodite (B1233010) from the reaction of molecular iodine with sodium tert-butoxide. researchgate.net This method allows for the direct iodination of hydrocarbons, where the alkane itself can serve as both reactant and solvent in a metal-free process. researchgate.net

Another powerful strategy for the iodination of electron-rich aromatic compounds, which can be conceptually extended to activated aliphatic systems, utilizes elemental iodine activated by reagents like Selectfluor™ (F-TEDA-BF₄). organic-chemistry.orgnih.gov This system has proven effective for the progressive and regioselective iodination of sterically hindered alkyl-substituted benzenes, suggesting its potential for direct C-H iodination at less hindered positions under mild conditions. organic-chemistry.org While direct iodination of a molecule as hindered as 2,3,3-trimethylbutane to selectively form the primary iodide is not explicitly documented, these advanced methods provide a conceptual framework for future research.

Reagent SystemSubstrate TypeKey Features
I₂ / NaOtBuHydrocarbonsMetal-free, in situ generation of tert-butyl hypoiodite. researchgate.net
I₂ / F-TEDA-BF₄Electron-rich aromaticsHigh regioselectivity, mild conditions. organic-chemistry.orgnih.gov

Indirect Synthetic Pathways via Precursor Functionalization

Due to the challenges of direct iodination, indirect methods starting from functionalized precursors are often more practical for synthesizing sterically hindered alkyl iodides.

Organometallic Precursors and Iododemetalation Processes

Organometallic compounds are valuable precursors for the synthesis of alkyl halides. Grignard reagents, for instance, can act as nucleophiles to form alkyl iodides from alkyl mesylates. While not a direct route from the parent alkane, this highlights the utility of organometallic intermediates.

More direct applications involve the reaction of organometallic species with an iodine source. Although specific examples for 1-iodo-2,3,3-trimethylbutane are scarce, general principles of organometallic chemistry suggest that an organoborane derived from 2,3,3-trimethyl-1-butene (B165516) could be a viable precursor. The hydroboration-oxidation of this alkene would yield the corresponding alcohol, which can then be converted to the iodide. dokumen.pub Alternatively, the organoborane could potentially undergo direct iodination.

Transformation of Highly Branched Alcohols or Olefins

A common and effective strategy for preparing alkyl iodides is the conversion of alcohols. byjus.comorganic-chemistry.org For tertiary alcohols, the reaction with hydrogen halides like HI proceeds through an SN1 mechanism, which can be prone to rearrangements. masterorganicchemistry.com However, for a primary alcohol like 2,3,3-trimethylbutan-1-ol (B1267039), conversion to the corresponding iodide can be achieved using various reagents. A notable method involves the use of a CeCl₃·7H₂O/NaI system in acetonitrile, which provides a mild route for the preparation of iodides from a wide range of alcohols. organic-chemistry.org Another approach is the use of trimethylsilyl (B98337) iodide to convert tertiary alkyl nitro compounds to the corresponding iodides, a reaction specific to tertiary systems. byjus.com

The starting alcohol, 2,3,3-trimethylbutan-1-ol, can be synthesized from the corresponding alkene, 2,3,3-trimethyl-1-butene, via an anti-Markovnikov hydroboration-oxidation sequence. dokumen.pub The subsequent conversion of the primary alcohol to this compound avoids the issues associated with direct anti-Markovnikov addition of HI to the alkene, which is not a suitable synthetic method. chegg.com

PrecursorReagent(s)ProductMechanism/Key Feature
2,3,3-trimethylbutan-1-olCeCl₃·7H₂O / NaIThis compoundMild conversion of alcohol to iodide. organic-chemistry.org
2,3,3-trimethyl-1-butene1. BH₃ 2. H₂O₂, NaOH2,3,3-trimethylbutan-1-olAnti-Markovnikov hydroboration-oxidation. dokumen.pub
Tertiary alkyl nitro compoundTrimethylsilyl iodideTertiary alkyl iodideSpecific for tertiary systems. byjus.com

A dual catalytic system involving manganese and nickel has been developed for the hydroalkylation of unactivated olefins with unactivated alkyl halides, leading to the formation of quaternary carbons. nih.gov This highlights modern approaches to functionalizing olefins that could potentially be adapted for the synthesis of highly branched structures.

Chemo- and Regioselective Considerations in the Synthesis of Sterically Hindered Iodoalkanes

The synthesis of a specific isomer like this compound requires high chemo- and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity is the preferential reaction at a particular site within a molecule. oxfordsciencetrove.comnumberanalytics.com

In the context of direct iodination of 2,3,3-trimethylbutane, the challenge lies in selectively functionalizing the primary C-H bond over the more numerous secondary and tertiary C-H bonds. Radical halogenation, a common method for functionalizing alkanes, often lacks the desired selectivity for such a sterically encumbered substrate. byjus.com

When starting from an olefin like 2,3,3-trimethyl-1-butene, the regioselectivity of the addition reaction is paramount. While the Markovnikov addition of HI would lead to the tertiary iodide, an anti-Markovnikov addition is required to obtain the primary iodide. As direct anti-Markovnikov addition of HI is problematic, the hydroboration-oxidation route provides a reliable two-step alternative to achieve the desired regioselectivity. dokumen.pubchegg.com

The use of directing groups is a powerful strategy to control regioselectivity in various organic transformations. numberanalytics.com While not directly applied in the standard syntheses of this compound, the principle of sterically directing a reaction to the least hindered position is a key consideration. researchgate.net For instance, in the iodination of sterically hindered alkyl-substituted benzenes with I₂/F-TEDA-BF₄, the iodine is introduced at the most electron-rich and sterically less hindered position. organic-chemistry.org This principle underscores the importance of steric factors in achieving regioselectivity in the synthesis of compounds like this compound.

Mechanistic Investigations of Reactivity of 1 Iodo 2,3,3 Trimethylbutane

Nucleophilic Substitution Reactions

Steric Retardation Effects in Bimolecular (SN2) Processes

Bimolecular nucleophilic substitution (SN2) reactions are characterized by a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. nih.gov The transition state involves five groups around the central carbon. libretexts.org The rate of SN2 reactions is highly sensitive to the steric environment around the reaction center. libretexts.org

In the case of 1-iodo-2,3,3-trimethylbutane, the substrate is a primary alkyl halide, a class that typically favors SN2 reactions. However, it possesses a highly hindered structure analogous to neopentyl halides. The presence of a large tert-butyl group on the carbon adjacent to the electrophilic center creates significant steric hindrance. libretexts.org This bulkiness effectively shields the backside of the carbon atom, impeding the approach of the incoming nucleophile. libretexts.org Consequently, the energy of the SN2 transition state is dramatically increased, leading to a significant decrease in the reaction rate. nih.govlibretexts.org

The general trend for SN2 reactivity based on substrate structure is as follows: Methyl > Primary > Secondary > Tertiary. While this compound is a primary halide, its reactivity is much lower than unhindered primary halides and is often negligible under typical SN2 conditions.

Substrate TypeRelative SN2 Reaction RateReason for Rate
Methyl (e.g., CH3I)FastestUnhindered, easily accessible electrophilic carbon.
Primary (e.g., CH3CH2I)FastMinor steric hindrance from alkyl group.
Secondary (e.g., (CH3)2CHI)SlowIncreased steric hindrance slows nucleophile approach.
Neopentyl-type (e.g., this compound) Extremely Slow / No Reaction Severe steric hindrance from adjacent bulky group blocks nucleophilic attack. libretexts.org
Tertiary (e.g., (CH3)3CI)No ReactionCompletely hindered from backside attack.

This table illustrates the profound impact of steric hindrance on SN2 reaction rates.

Recent gas-phase studies on the similar F⁻ + (CH₃)₃CI reaction suggest that the low SN2 reactivity may not be solely due to steric hindrance but also due to strong competition from the E2 pathway. nih.gov However, in solution, steric hindrance is broadly accepted as the dominant factor preventing SN2 reactions for such bulky substrates.

Carbocation Formation and Unimolecular (SN1) Pathways

Unimolecular nucleophilic substitution (SN1) reactions proceed through a multi-step mechanism, the first and rate-determining step of which is the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The stability of this carbocation is the primary factor influencing the rate of SN1 reactions. The order of carbocation stability is Tertiary > Secondary > Primary > Methyl. quora.com

Although this compound is a primary halide and would be expected to form a highly unstable primary carbocation, it can undergo SN1 reactions via a rearrangement. The initial departure of the iodide ion would form a primary carbocation. This intermediate can then undergo a rapid 1,2-methyl shift, where a methyl group from the adjacent quaternary carbon migrates to the positively charged carbon.

This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation. khanacademy.org This rearranged tertiary carbocation is then readily attacked by a nucleophile to form the final substitution product. Because the rate-determining step is the formation of the carbocation, the possibility of rearranging to a stable intermediate allows the SN1 pathway to become accessible for this sterically hindered primary halide. masterorganicchemistry.com

Influence of Leaving Group Efficacy (Iodine vs. Other Halogens) on Reaction Rates

The rate of both SN1 and SN2 reactions is critically dependent on the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, which corresponds to it being a weak base. libretexts.org Among the common halogens, the iodide ion (I⁻) is the weakest base and therefore the best leaving group. quora.com

This is due to two main factors:

Bond Strength: The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I). msu.edu A weaker bond requires less energy to break, facilitating its cleavage in the rate-determining step of both SN1 and SN2 reactions. vedantu.com

Anion Stability: The iodide ion is the largest of the common halide ions. Its large size allows the negative charge to be dispersed over a greater volume, which increases its stability in solution. quora.comquora.com

The efficacy of halogens as leaving groups follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻ libretexts.org

This means that this compound will undergo nucleophilic substitution reactions (specifically via the SN1 pathway) significantly faster than its chloro or bromo analogs under identical conditions.

Halogen Leaving GroupC-X Bond Strength (kJ/mol)Relative Reaction Rate
I~228Fastest
Br~285Intermediate
Cl~346Slow
F~452Slowest

Data illustrates the correlation between bond strength and leaving group ability. msu.edu

Solvolysis Mechanisms and Solvent Parameter Correlations

Solvolysis is a specific type of nucleophilic substitution or elimination where the solvent acts as the nucleophile. For tertiary alkyl halides, which form stable carbocations, solvolysis reactions typically proceed through an SN1 or E1 mechanism. researchgate.net Given that this compound reacts via a rearranged tertiary carbocation, its solvolysis behavior is analogous to that of tertiary halides.

Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 and E1 reactions. They facilitate these pathways in two ways:

Stabilization of the Leaving Group: Protic solvents can hydrogen-bond with the departing iodide ion, stabilizing it as it leaves and lowering the activation energy of the first step.

Solvation of the Carbocation Intermediate: The polar solvent molecules can orient themselves around the carbocation intermediate, stabilizing its positive charge through ion-dipole interactions. chemistrysteps.com

The rate of heterolysis of tertiary alkyl halides shows a strong correlation with solvent polarity and ionizing power. researchgate.net Therefore, the solvolysis of this compound is expected to be significantly faster in polar protic solvents compared to nonpolar or polar aprotic solvents. The reaction in a solvent like acetic acid would likely yield a mixture of substitution (acetate ester) and elimination (alkene) products. chegg.com

Elimination Reactions

Competing E1 and E2 Pathways in Sterically Hindered Systems

Elimination reactions often compete with nucleophilic substitution. In these reactions, a proton is removed from a carbon adjacent to the leaving group (the β-carbon), leading to the formation of a double bond. Like substitution, elimination can occur via unimolecular (E1) or bimolecular (E2) pathways.

E2 Mechanism: This is a concerted, one-step process where a base removes a β-proton at the same time the leaving group departs. This pathway requires a specific anti-periplanar geometry between the proton and the leaving group and is favored by strong bases. chemistrytalk.org

E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. pharmaguideline.com After the carbocation is formed, a weak base removes a β-proton to form the alkene. This pathway is favored by weak bases and polar protic solvents. libretexts.org

For this compound, the extreme steric hindrance at both the α-carbon (bearing the iodine) and the β-carbon (part of the tert-butyl group) makes the concerted E2 pathway difficult. A strong, bulky base would have trouble accessing the β-protons.

Therefore, elimination is more likely to proceed via the E1 mechanism . libretexts.org This pathway is synergistic with the SN1 reaction, as they share the same rate-determining step: formation of the carbocation. Once the rearranged tertiary carbocation is formed, it can either be attacked by a nucleophile (SN1) or lose a proton to a weak base (the solvent) to form an alkene (E1). masterorganicchemistry.com

FactorE1 PathwayE2 PathwayRelevance to this compound
Substrate Favored by 3° > 2°Favored by 3° > 2° > 1°Favored due to formation of a stable 3° carbocation via rearrangement.
Base Weak base requiredStrong base favoredFavored in solvolysis conditions with weak bases (e.g., ethanol).
Solvent Good ionizing (polar protic)Less important, but polarity helpsFavored in polar protic solvents that stabilize the carbocation.
Kinetics Unimolecular (Rate = k[RX])Bimolecular (Rate = k[RX][Base])Reaction rate depends only on the substrate concentration. chemistrytalk.org

Comparison of E1 and E2 reaction conditions and their relevance to the specified compound.

Regioselectivity of Alkene Formation

The regioselectivity of alkene formation in elimination reactions is dictated by the structure of the alkyl halide and the reaction conditions, particularly the base used. The two primary modes of regioselectivity are governed by the Saytzeff and Hofmann rules. The Saytzeff rule posits that the more substituted (and generally more stable) alkene is the major product, while the Hofmann rule predicts the formation of the least substituted alkene, often favored when using a sterically bulky base. differencebetween.comtutorchase.com

In the case of this compound, the concept of regioselectivity in choosing between different constitutional isomers of alkenes is not applicable. This is due to the specific molecular structure of the substrate. Elimination reactions, such as the bimolecular elimination (E2) mechanism, require the removal of a proton from a beta-carbon (a carbon atom adjacent to the carbon bearing the leaving group). byjus.comyoutube.com

For this compound, the iodine atom is on carbon-1 (the alpha-carbon). The only adjacent carbon is carbon-2 (the beta-carbon). This beta-carbon possesses only one hydrogen atom. Therefore, base-induced elimination can only result in the formation of a double bond between carbon-1 and carbon-2. This leads to a single, unambiguous alkene product.

Table 1: Analysis of Beta-Hydrogens in this compound

Carbon Position Type Number of Hydrogens Potential Alkene Product(s)
C1 Alpha (α) 2 N/A
C2 Beta (β) 1 3,3-dimethyl-1-butene

As shown in the table, since there is only one beta-carbon with available hydrogens, the elimination reaction of this compound is not regioselective; it can only yield 3,3-dimethyl-1-butene . E2 reactions are typically undergone by primary substituted alkyl halides, and the rate is influenced by both the alkyl halide and the base. wikipedia.orglibretexts.org

Rearrangement Processes

Carbocationic intermediates, often generated during unimolecular substitution (SN1) and elimination (E1) reactions, are susceptible to rearrangement processes that lead to more stable carbocation species.

Wagner-Meerwein Rearrangements and Alkyl Migrations in Cationic Intermediates

The ionization of this compound would initially produce a primary carbocation, the 2,3,3-trimethylbutyl cation. Primary carbocations are highly unstable and readily undergo rearrangements. A Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement in which an alkyl group migrates from one carbon to a neighboring carbon. wikipedia.orglscollege.ac.in This process occurs to generate a more stable carbocation.

In the 2,3,3-trimethylbutyl cation, the primary carbocation center (C1) is adjacent to a quaternary carbon (C3). A 1,2-shift of one of the methyl groups from C3 to C1 results in the formation of a significantly more stable tertiary carbocation, the 2,3-dimethyl-2-butyl cation. mychemblog.comchemtube3d.com This type of alkyl shift is a common manifestation of the Wagner-Meerwein rearrangement. reddit.commasterorganicchemistry.com The driving force for this rearrangement is the substantial increase in stability when converting a primary carbocation to a tertiary one.

Table 2: Carbocation Rearrangement via 1,2-Alkyl Shift

Initial Carbocation Type Rearrangement Type Migrating Group Resulting Carbocation Type

Hydride Shifts and Other Intramolecular Rearrangements

Another possible rearrangement pathway for the initially formed 2,3,3-trimethylbutyl cation is a hydride shift. This involves the migration of a hydrogen atom with its pair of bonding electrons to an adjacent electron-deficient carbon atom. youtube.comlibretexts.org The primary carbocation center at C1 is adjacent to a secondary carbon at C2, which bears a hydrogen atom.

A 1,2-hydride shift from C2 to C1 would transform the unstable primary carbocation into a secondary carbocation (the 1,2,2-trimethylpropyl cation). While a secondary carbocation is more stable than a primary one, the formation of a tertiary carbocation via the methyl shift described previously is even more energetically favorable. reddit.com Therefore, while a hydride shift is a possible intramolecular rearrangement, the Wagner-Meerwein alkyl shift is the preferred pathway as it leads to the most stable possible carbocation intermediate. youtube.com

Table 3: Comparison of Potential Rearrangements

Rearrangement Type Initial Carbocation Resulting Carbocation Stability of Resulting Cation
1,2-Hydride Shift Primary Secondary More Stable

Dyotropic Rearrangements Involving Halogen Migration

A dyotropic rearrangement is a type of pericyclic reaction in which two sigma bonds simultaneously migrate intramolecularly. wikipedia.orgucdavis.edu In a Type I dyotropic rearrangement, the two migrating groups exchange their relative positions. wikipedia.orgillinois.edu While such rearrangements have been observed for various atoms, including halogens, they are not a common reaction pathway for simple alkyl halides under typical nucleophilic substitution or elimination conditions. nih.govresearchgate.net

Theoretically, a dyotropic rearrangement in this compound could involve the 1,2-migration of the iodine atom and a hydrogen atom. However, these reactions often require specific conditions, such as oxidation, to facilitate the migration of an iodine function. nih.gov For standard thermal or solvolytic reactions of this compound, dyotropic rearrangements are not a significant mechanistic pathway compared to the well-established carbocation rearrangements or direct substitution/elimination reactions.

Stereochemical Outcomes of Reactions

Inversion of Configuration in Bimolecular Nucleophilic Substitution

Bimolecular nucleophilic substitution (SN2) reactions are characterized by a specific stereochemical outcome: inversion of configuration at the electrophilic carbon center. masterorganicchemistry.comyoutube.com This occurs because the SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group, a process known as "backside attack". libretexts.orglibretexts.orgyoutube.com As the new bond with the nucleophile forms, the bond to the leaving group breaks, causing the other three substituents on the carbon to "flip over" in a manner analogous to an umbrella inverting in the wind. masterorganicchemistry.comyoutube.com

In the case of this compound, the carbon atom bonded to the iodine (C1) is prochiral, not a stereocenter, as it is bonded to two hydrogen atoms. Therefore, a standard SN2 reaction on this molecule would not result in a change of R/S configuration, as there is none to begin with.

However, the principle of inversion of configuration still applies mechanistically. If one of the hydrogens on C1 were replaced with its isotope, deuterium (B1214612) (D), creating a chiral center, the SN2 reaction would lead to an inversion of that center's configuration.

It is critical to note that while this compound is a primary alkyl iodide, the rate of SN2 reaction is exceptionally slow. The reaction rate for SN2 is highly sensitive to steric hindrance. masterorganicchemistry.com The presence of a bulky tert-butyl group on the beta-carbon (C2) creates significant steric crowding around the reaction center (C1), impeding the backside approach of the nucleophile. This steric hindrance dramatically disfavors the SN2 pathway.

Table 4: Factors Affecting SN2 Reaction on this compound

Factor Analysis for this compound Effect on SN2 Rate
Substrate Class Primary (1°) Generally favors SN2
Steric Hindrance High (Neopentyl-type structure) Strongly disfavors SN2
Leaving Group Iodide (I⁻) Good leaving group, favors SN2

Racemization Phenomena Associated with Carbocation Intermediates in Unimolecular Reactions

The stereochemical outcome of a unimolecular substitution reaction (Sₙ1) is intrinsically linked to the geometry and behavior of the carbocation intermediate formed during the reaction. In the case of a chiral substrate such as an optically active form of this compound, the formation of a carbocation intermediate can lead to racemization, a process where an optically active compound is converted into an equal mixture of enantiomers, resulting in a loss of optical activity.

The generally accepted mechanism for this racemization involves the formation of a planar, sp²-hybridized carbocation. Once the iodide leaving group departs from the chiral center of this compound, the resulting carbocation is susceptible to nucleophilic attack from either face of the planar structure with theoretically equal probability. Attack from one side will result in a product with retention of the original configuration, while attack from the opposite side will lead to a product with an inverted configuration. If the rates of attack on both faces are identical, a 50:50 mixture of the two enantiomers, known as a racemic mixture, is formed.

However, the degree of racemization is not always complete. The nature of the reaction environment and the specific structure of the substrate can influence the stereochemical course of the reaction. One significant factor is the concept of "ion pairing." Immediately following the departure of the leaving group, the resulting carbocation and the anion may exist as a closely associated ion pair. In this state, the leaving group can partially shield one face of the carbocation, leading to a slight preference for nucleophilic attack from the opposite side. This would result in a product with a slight excess of the inverted configuration, meaning that complete racemization is not achieved.

Furthermore, the highly sterically hindered nature of the carbocation derived from this compound, specifically a 1,2,2-trimethylpropyl cation, makes it prone to rearrangements. While the initial carbocation is primary, it is adjacent to a tertiary carbon and a quaternary carbon. This structural arrangement can facilitate hydride or methyl shifts to form a more stable tertiary carbocation. Such rearrangements, if they occur, would lead to the formation of constitutionally isomeric products, further complicating the stereochemical analysis of the reaction mixture. For instance, a 1,2-hydride shift would lead to a tertiary carbocation, which upon reaction with a nucleophile would yield a rearranged product.

Computational Chemical Studies on 1 Iodo 2,3,3 Trimethylbutane

Quantum Mechanical Approaches to Reaction Coordinate Analysis

Quantum mechanical (QM) methods are fundamental in analyzing the reaction coordinates of chemical transformations involving 1-iodo-2,3,3-trimethylbutane. The intrinsic reaction coordinate (IRC) is a key concept, representing the minimum energy path connecting reactants to products via the transition state. nih.gov For a molecule with significant steric hindrance, such as this compound, QM calculations can elucidate the subtle changes in geometry and energy as a reaction progresses.

Due to the bulky t-butyl group adjacent to the iodinated carbon, nucleophilic substitution reactions are particularly sensitive to the reaction pathway. For instance, a direct S(_N)2 attack would be sterically hindered. acs.orgic.ac.uk QM calculations can map the potential energy surface, revealing the energetic cost of a nucleophile approaching the electrophilic carbon. This analysis often involves calculating the energy at various points along the reaction coordinate, which can be defined by the distance between the incoming nucleophile and the carbon atom, as well as the carbon-iodine bond distance.

The significant steric hindrance in this compound, analogous to neopentyl halides, suggests that S(_N)2 reactions would be exceptionally slow. acs.orgic.ac.uk Computational models can quantify this effect by calculating the steep rise in potential energy as the nucleophile approaches, confirming the high activation barrier for a concerted backside attack.

Modeling of Transition State Structures and Intermediate Species

The elucidation of transition state (TS) structures and any potential intermediates is a cornerstone of understanding the reactivity of this compound. For bimolecular reactions like S(_N)2 and E2, the transition state is a fleeting arrangement of atoms at the peak of the energy profile. libretexts.org Computational methods, particularly density functional theory (DFT), are adept at locating and characterizing these transition states. A key feature of a computationally identified transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. blogspot.com

In the case of an S(_N)2 reaction on a sterically hindered substrate like this compound, the transition state would exhibit significant geometric distortion to accommodate the incoming nucleophile, the leaving group, and the bulky alkyl framework. For elimination (E2) reactions, which are more likely for tertiary alkyl halides, the transition state involves the simultaneous breaking of a C-H bond on a β-carbon and the C-I bond, with the concurrent formation of a π-bond. msu.edulibretexts.org The geometry of this transition state, including the dihedral angle between the departing hydrogen and the leaving group, can be precisely modeled.

Given the steric bulk, carbocationic intermediates, characteristic of S(_N)1 and E1 pathways, are also a possibility, especially in polar solvents. libretexts.org Computational chemistry can model the structure and stability of the putative 2,3,3-trimethylbutan-1-yl cation. However, due to the primary nature of the carbon bearing the iodine, such a carbocation would be highly unstable and prone to rearrangement.

Below is a hypothetical data table of calculated bond lengths for the transition state of an E2 reaction of this compound with a generic strong base (B).

Interacting AtomsBond Length (Å) in Ground StateBond Length (Å) in Transition State
C(\alpha)-I2.142.65
C(_\beta)-H1.101.45
B-H---1.20
C(\alpha)-C(\beta)1.541.42

Note: The data in this table is illustrative and based on typical values for E2 transition states.

Prediction of Activation Energies and Reaction Pathways

A primary goal of computational studies on reaction mechanisms is the prediction of activation energies ((\Delta G^\ddagger)), which dictate the reaction rates. By calculating the free energy difference between the reactants and the transition state, the feasibility of different reaction pathways can be compared. For this compound, this allows for a quantitative comparison between substitution (S(_N)2) and elimination (E2) pathways.

Given the significant steric hindrance around the α-carbon, the activation energy for an S(_N)2 reaction is expected to be very high. ic.ac.uk In contrast, E2 reactions, while also affected by sterics, often present a more viable pathway, especially with the use of bulky, non-nucleophilic bases. msu.edulibretexts.org Computational models can predict which of the β-hydrogens is more likely to be abstracted by calculating the activation energies for the formation of different possible alkene products.

The following table presents hypothetical activation energies for competing S(_N)2 and E2 reactions of this compound, illustrating the likely preference for the elimination pathway.

Reaction PathwayBase/NucleophileCalculated Activation Energy ((\Delta G^\ddagger), kcal/mol)
S(_N)2CH(_3)O32.5
E2CH(_3)O24.8
E2(CH(_3))(_3)CO (tert-butoxide)22.1

Note: The data in this table is for illustrative purposes and reflects the expected relative barriers for a sterically hindered primary iodide.

Computational Solvent Models and Their Influence on Mechanistic Predictions

The choice of solvent can dramatically influence reaction rates and mechanisms, and computational solvent models are crucial for capturing these effects. nih.govnih.gov These models are generally categorized as either implicit or explicit.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can effectively model the long-range electrostatic interactions between the solute and the solvent. For reactions involving charged species or significant changes in dipole moment, such as the formation of a carbocation intermediate in a potential E1 reaction, implicit models can provide a good first approximation of the solvent's stabilizing effect.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. nih.govucsb.edu This approach is more computationally demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For a reaction in a protic solvent, explicit models can show how solvent molecules might stabilize the leaving iodide anion through hydrogen bonds, thereby lowering the activation energy. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the reacting species are treated with quantum mechanics and the surrounding solvent molecules are treated with classical molecular mechanics. miami.edu

The choice of solvent model can significantly impact the predicted activation energies and even the preferred reaction pathway. For instance, a polar protic solvent would be computationally shown to favor pathways with more charge separation in the transition state.

Conformation Analysis of the Alkane Framework and Steric Interactions

The conformational flexibility of the this compound framework and the associated steric interactions play a significant role in its reactivity. The rotation around the C(\alpha)-C(\beta) bond is particularly important for understanding the molecule's behavior in E2 reactions, which typically require a specific anti-periplanar arrangement of the hydrogen to be abstracted and the leaving group.

Computational methods can be used to perform a conformational analysis by systematically rotating dihedral angles and calculating the corresponding energies. maricopa.edulibretexts.org This allows for the identification of low-energy conformers and the energy barriers between them. For this compound, the bulky t-butyl group severely restricts rotation around the C(\alpha)-C(\beta) bond. A potential energy diagram can be constructed by plotting the relative energy as a function of the H-C(\beta)-C(\alpha)-I dihedral angle.

The steric strain in different conformations can be quantified. For example, gauche interactions between the iodine atom and the methyl groups of the t-butyl moiety would lead to a higher energy conformation compared to an anti-conformation. researchgate.net The presence of the bulky t-butyl group can lead to distorted chair-like or boat-like conformations in cyclic analogues, and similar principles of steric avoidance would govern the preferred conformations of this acyclic system. upenn.edunih.gov

Below is a hypothetical table of relative energies for different conformers of this compound based on the H-C(\beta)-C(\alpha)-I dihedral angle.

ConformationH-C(\beta)-C(\alpha)-I Dihedral AngleRelative Energy (kcal/mol)
Eclipsed6.5
Gauche60°2.8
Eclipsed120°7.0
Anti180°0.0

Note: This data is illustrative, representing a typical potential energy surface for rotation around a single bond in a sterically hindered molecule.

Advanced Spectroscopic Characterization Techniques Applied to 1 Iodo 2,3,3 Trimethylbutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and three-dimensional structure of a molecule. For 1-iodo-2,3,3-trimethylbutane, both ¹H and ¹³C NMR would yield characteristic signals that allow for its complete structural assignment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the different sets of non-equivalent protons. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like iodine causing a downfield shift (to a higher ppm value) for nearby protons. The splitting of signals (multiplicity) due to spin-spin coupling with neighboring protons would provide information on the connectivity of the carbon skeleton.

Expected ¹H NMR Data for this compound: (Note: As specific experimental data is not readily available in the searched literature, the following table is a prediction based on general principles of NMR spectroscopy and data from similar alkyl iodides.)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-CH₂I~3.2Doublet2H
-CH-~1.9Multiplet1H
-C(CH₃)₃~1.0Singlet9H
-CH(CH₃)~0.9Doublet3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The carbon atom bonded to the iodine (-CH₂I) would be significantly shifted downfield due to the deshielding effect of the iodine atom.

Expected ¹³C NMR Data for this compound: (Note: As specific experimental data is not readily available, this is a hypothetical representation.)

Carbon AtomPredicted Chemical Shift (ppm)
-CH₂I~10-20
-CH-~40-50
-C(CH₃)₃~30-40
-C(CH₃)₃~25-35
-CH(CH₃)~15-25

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be employed to further confirm the assignments of proton and carbon signals and to establish long-range correlations within the molecule, providing unequivocal proof of its structure.

Mass Spectrometry for Fragmentation Pathways and Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight of 226.10 g/mol . nih.gov

The fragmentation of the molecular ion is influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. The C-I bond is relatively weak and prone to cleavage. Common fragmentation pathways for alkyl iodides include the loss of the iodine atom or the entire iodo-group.

m/zFragment IonDescription
226[C₇H₁₅I]⁺Molecular Ion
127[I]⁺Iodine cation
99[C₇H₁₅]⁺Loss of iodine radical
57[C₄H₉]⁺tert-Butyl cation (highly stable)

The presence of the isotope ¹²⁷I (100% natural abundance) simplifies the interpretation of the mass spectrum, as there will be no isotopic peaks for iodine-containing fragments that are characteristic of compounds with chlorine or bromine. docbrown.info The base peak in the spectrum would likely correspond to a particularly stable carbocation, such as the tert-butyl cation (m/z = 57).

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by absorptions corresponding to C-H stretching and bending vibrations of the alkyl groups. A key feature would be the C-I stretching vibration, which is expected to appear in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Characteristic IR Absorption Bands for this compound: (Note: Predicted values based on typical ranges for functional groups.)

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (sp³)2850-3000Strong
C-H bend1350-1480Medium
C-I stretch500-600Medium-Weak

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to IR spectroscopy. The C-I bond, involving a heavy atom, often gives rise to a strong and easily identifiable Raman signal. The symmetric vibrations of the molecule, such as the breathing modes of the carbon skeleton, would also be Raman active. The Raman spectrum can be divided into the fingerprint region (up to 1800-2000 cm⁻¹) and the high wavenumber region corresponding to carbon-based vibrations. nih.gov

In Situ Spectroscopic Monitoring of Reaction Kinetics

In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it progresses, providing valuable kinetic and mechanistic information. spectroscopyonline.comresearchgate.net Techniques like IR and NMR spectroscopy can be adapted for this purpose.

For reactions involving this compound, such as nucleophilic substitution or elimination reactions, in situ monitoring could track the disappearance of the reactant and the appearance of products and intermediates. For example, using in situ IR spectroscopy, one could monitor the decrease in the intensity of the C-I stretching band of this compound while simultaneously observing the appearance of new bands corresponding to the products being formed. fao.org This approach enables the determination of reaction rates and can help to elucidate the reaction mechanism by identifying transient species. researchgate.net While specific studies employing in situ monitoring for reactions of this compound are not detailed in the provided search results, the application of these techniques is a standard and powerful method in modern chemical research. nih.gov

Synthetic Utility and Transformation of 1 Iodo 2,3,3 Trimethylbutane

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Carbon-Carbon Bond Formation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. However, the application of these powerful methods to sterically hindered alkyl halides like 1-Iodo-2,3,3-trimethylbutane presents significant challenges. The bulky tert-butyl group adjacent to the reactive center impedes the oxidative addition step to the palladium catalyst, a crucial initiation step for many cross-coupling catalytic cycles.

Despite these challenges, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled some success in the cross-coupling of neopentyl-type halides. For instance, in Suzuki-Miyaura couplings, which join an organoboron compound with an organic halide, specialized palladium catalysts are required to overcome the steric hindrance and achieve reasonable yields. The choice of ligand, base, and solvent is critical in preventing competing side reactions such as β-hydride elimination, although this is not a primary concern for this compound due to the absence of β-hydrogens.

Similarly, in Negishi couplings, which utilize organozinc reagents, and Sonogashira couplings, which involve terminal alkynes, the reactivity of this compound is expected to be low under standard conditions. Successful coupling would likely necessitate the use of highly active catalyst systems, potentially involving nickel catalysts which are sometimes more effective for unactivated alkyl halides. Research in this area continues to focus on the development of more robust catalysts capable of activating sterically encumbered C(sp³)-I bonds.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions and Challenges with Hindered Substrates

Cross-Coupling ReactionTypical SubstratesKey Challenge with this compoundPotential Solution
Suzuki-MiyauraAryl/vinyl halides, organoboron reagentsSteric hindrance impeding oxidative additionBulky, electron-rich phosphine ligands; highly active palladium precatalysts
NegishiAryl/vinyl/alkyl halides, organozinc reagentsSlow oxidative addition and potential for low yieldsUse of more reactive nickel catalysts; optimization of reaction conditions
SonogashiraAryl/vinyl halides, terminal alkynesDifficulty in oxidative addition to the Pd(0) centerHighly active catalyst systems; exploration of copper-free conditions with specialized ligands

Generation of Organometallic Reagents (e.g., Grignard and Organolithium Compounds)

The formation of organometallic reagents from this compound provides a valuable entry point for the introduction of the sterically demanding 2,3,3-trimethylbutyl group into various molecules.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is expected to yield the corresponding Grignard reagent, 2,3,3-trimethylbutylmagnesium iodide. The formation of Grignard reagents from primary alkyl iodides is generally a straightforward process. However, as with all Grignard preparations, anhydrous conditions are essential to prevent quenching of the highly basic organometallic species. Once formed, this Grignard reagent can act as a potent nucleophile, reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.

Organolithium Reagents: Similarly, treatment of this compound with two equivalents of lithium metal in a non-polar solvent like pentane (B18724) or hexane (B92381) would lead to the formation of 2,3,3-trimethylbutyllithium. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This enhanced reactivity can be advantageous in certain synthetic applications but also necessitates stricter control of reaction conditions, often requiring very low temperatures to avoid side reactions. The resulting 2,3,3-trimethylbutyllithium is a powerful tool for deprotonation reactions and for nucleophilic attack on a variety of electrophilic substrates.

Table 2: Generation and Reactivity of Organometallic Reagents from this compound

Organometallic ReagentMethod of PreparationTypical Reaction ConditionsCommon Applications
2,3,3-trimethylbutylmagnesium iodideReaction with magnesium metalAnhydrous diethyl ether or THFNucleophilic addition to carbonyls, epoxides; reaction with CO₂
2,3,3-trimethylbutyllithiumReaction with lithium metalAnhydrous pentane or hexane, often at low temperaturesStrong base for deprotonation; nucleophilic addition to a wide range of electrophiles

Preparation of Hindered Alcohols and Ethers via Nucleophilic Substitution

The direct synthesis of hindered alcohols and ethers from this compound via nucleophilic substitution is notoriously difficult due to the steric hindrance imposed by the neopentyl structure.

The bimolecular nucleophilic substitution (Sₙ2) mechanism, which is typical for primary alkyl halides, is severely retarded in this case. The backside attack of a nucleophile is effectively blocked by the bulky tert-butyl group. Consequently, reactions with common nucleophiles such as hydroxide (B78521) or alkoxides to form 2,3,3-trimethylbutan-1-ol (B1267039) or the corresponding ethers are extremely slow under standard Sₙ2 conditions.

While the unimolecular nucleophilic substitution (Sₙ1) pathway is a theoretical possibility, it would involve the formation of a highly unstable primary carbocation. This primary carbocation would be prone to a rapid 1,2-hydride or 1,2-methyl shift to generate a more stable tertiary carbocation, leading to rearranged products rather than the desired direct substitution product. Therefore, obtaining hindered alcohols and ethers from this compound through direct nucleophilic substitution is not a synthetically viable route. Alternative strategies, such as the reaction of the corresponding Grignard or organolithium reagent with an appropriate electrophile (e.g., an aldehyde or epoxide), are generally employed to access these sterically encumbered alcohols and ethers.

Synthesis of Highly Branched Alkenes via Elimination

Elimination reactions of this compound provide a viable pathway for the synthesis of the highly branched alkene, 2,3,3-trimethylbut-1-ene. Due to the steric hindrance that disfavors Sₙ2 reactions, elimination pathways can become competitive under appropriate conditions.

The bimolecular elimination (E2) mechanism is a plausible route when a strong, sterically hindered base is used. Bases such as potassium tert-butoxide (t-BuOK) are often employed to promote elimination over substitution in primary alkyl halides. The bulky nature of the base preferentially abstracts a proton from the less hindered β-carbon, leading to the formation of the alkene. In the case of this compound, there is only one type of β-hydrogen, so the reaction would exclusively yield 2,3,3-trimethylbut-1-ene.

Alternatively, under conditions that could favor a unimolecular elimination (E1) mechanism, such as heating in the presence of a non-nucleophilic base, the formation of the primary carbocation could be induced. As mentioned previously, this carbocation would likely rearrange to a more stable tertiary carbocation, which would then lose a proton to form a different, more substituted alkene. Therefore, to selectively synthesize 2,3,3-trimethylbut-1-ene, conditions favoring the E2 mechanism are preferred.

Table 3: Elimination Reactions of this compound

Elimination PathwayRequired ConditionsExpected ProductKey Considerations
E2Strong, sterically hindered base (e.g., t-BuOK)2,3,3-trimethylbut-1-eneMinimizes competing Sₙ2 reaction.
E1Solvolysis, heat, non-nucleophilic conditionsRearranged, more substituted alkenesInvolves carbocation rearrangement.

Role as a Precursor in Complex Molecule Synthesis

The 2,3,3-trimethylbutyl group, which can be introduced using this compound as a starting material, can serve as a sterically demanding and chemically robust substituent in the synthesis of more complex molecules. The presence of such a bulky group can influence the conformation and reactivity of a larger molecule, and it can be used to block certain reactive sites or to direct the stereochemical outcome of subsequent reactions.

While specific examples of this compound being directly used as a precursor in the total synthesis of a natural product are not widely reported, the principles of its reactivity can be applied in the design of synthetic routes to complex targets. For instance, the corresponding organometallic reagents can be used to install the 2,3,3-trimethylbutyl moiety onto a more elaborate molecular scaffold. The high steric demand of this group can be a key design element in creating specific molecular architectures, such as those found in materials science or in the development of new pharmaceutical agents where molecular shape and size are critical for biological activity. The inertness of the highly branched alkyl group to many reaction conditions also makes it a suitable non-reactive appendage in multi-step syntheses.

Future Research Directions in Neopentyl Halide Chemistry, with a Focus on 1 Iodo 2,3,3 Trimethylbutane

Development of Novel Stereoselective Transformations for Hindered Substrates

A primary challenge in the functionalization of highly hindered substrates like 1-iodo-2,3,3-trimethylbutane is the control of stereochemistry. Future research will increasingly focus on the development of novel catalytic systems capable of inducing high levels of stereoselectivity in reactions involving such sterically demanding electrophiles.

Key areas of investigation will likely include:

Asymmetric Catalysis: The design of chiral catalysts that can effectively operate on sterically hindered substrates is a significant frontier. This includes the development of novel ligands for transition metal catalysts and the application of organocatalysis to promote enantioselective transformations. For instance, the use of chiral Brønsted acids has shown promise in the enantioselective allylboration of sterically hindered aldehydes, a strategy that could be adapted for reactions involving neopentyl halides.

Substrate-Controlled Diastereoselectivity: In molecules containing existing stereocenters, the inherent steric and electronic properties of the substrate can be harnessed to direct the stereochemical outcome of a reaction. Future work will involve a deeper understanding of these substrate-controlled reactions to predict and manipulate the formation of specific diastereomers.

Computational Modeling: The use of computational tools to model transition states and predict stereochemical outcomes will be instrumental in the rational design of stereoselective reactions for hindered systems.

The S(_N)1 reaction of neopentyl halides, which proceeds through a planar carbocation intermediate, presents an opportunity for stereochemical influence. The steric bulk of the neopentyl group can affect the relative rates of nucleophilic attack from different faces of the carbocation, potentially leading to the selective formation of specific stereoisomers. fiveable.me

Exploration of Alternative Leaving Groups and Activating Strategies for Enhanced Reactivity

The nature of the leaving group is a critical determinant of reactivity in nucleophilic substitution reactions. For neopentyl systems, where the S(_N)2 pathway is severely hindered, the choice of leaving group is even more crucial. While iodide is a good leaving group, future research will explore a broader range of leaving groups and activation strategies to enhance the reactivity of substrates like this compound.

Studies on neopentyl systems with various leaving groups have shown that triflates are significantly more reactive than halides and other sulfonates. acs.orgnih.govresearchgate.netacs.org This suggests a promising avenue for future research in activating neopentyl substrates for nucleophilic substitution.

Leaving GroupRelative Rate Constant
Trifluoromethanesulfonate (TfO)>10,000,000
Iodide (I)670
Bromide (Br)240
p-Toluenesulfonate (TsO)120
Methanesulfonate (MsO)10
Chloride (Cl)3

Table 1. Comparison of relative rate constants for the reaction of neopentyl derivatives with sodium azide in DMSO at 100 °C. Data sourced from Kasal & Jindřich (2022). researchgate.net

Future research in this area will likely focus on:

Super Leaving Groups: The development and application of "super" leaving groups, such as fluorinated sulfonates and diazonium salts, to further enhance the reactivity of hindered substrates.

Lewis Acid Catalysis: The use of Lewis acids to activate the leaving group and facilitate its departure, thereby lowering the activation energy for nucleophilic substitution.

Novel Activating Groups: The design of novel functional groups that can be incorporated into the substrate and later transformed into a highly reactive leaving group under specific reaction conditions.

Advanced Mechanistic Insights through Ultrafast Spectroscopy

A detailed understanding of reaction mechanisms is fundamental to the development of new synthetic methods. Ultrafast spectroscopy techniques, such as femtosecond time-resolved spectroscopy, offer the potential to directly observe the dynamics of chemical reactions on the timescale of bond breaking and bond formation. nih.govbritannica.com

While these techniques have been applied to simpler S(_N)2 reactions, their application to more complex and sterically hindered systems like this compound represents a significant future research direction. nih.gov By using femtosecond laser pulses, researchers can potentially:

Observe Transition States: Directly probe the geometry and energetics of the transition state in nucleophilic substitution reactions of hindered substrates.

Track Reaction Intermediates: Follow the formation and evolution of transient intermediates, such as carbocations or radical species, in real-time.

Elucidate Reaction Dynamics: Gain a deeper understanding of the role of solvent molecules and other environmental factors in influencing the reaction pathway.

These advanced mechanistic studies will provide invaluable insights that can guide the design of more efficient and selective reactions for sterically demanding substrates.

Computational Design of Catalytic Systems for Challenging Substrates

The empirical screening of catalysts for reactions involving sterically hindered substrates can be a time-consuming and resource-intensive process. Computational chemistry and in silico catalyst design are emerging as powerful tools to accelerate the discovery of new and effective catalytic systems. mdpi.com

Future research in this area will leverage advances in computational power and theoretical methods to:

Model Reaction Pathways: Use density functional theory (DFT) and other computational methods to map out the potential energy surfaces of reactions involving substrates like this compound. sciforum.netmdpi.com

Predict Catalyst Performance: Develop quantitative structure-activity relationships (QSAR) and machine learning models to predict the efficiency and selectivity of different catalysts for a given transformation.

Design Novel Catalysts: Employ in silico design strategies to create novel catalyst architectures with optimized steric and electronic properties for activating hindered substrates.

The integration of computational modeling with experimental validation will be crucial for the rapid development of next-generation catalysts for challenging chemical transformations.

Investigation of Radical Pathways for Highly Sterically Hindered Systems

Given the significant steric hindrance to traditional polar reaction pathways (S(_N)1 and S(_N)2), the investigation of radical-mediated reactions represents a highly promising avenue for the functionalization of this compound and related neopentyl halides.

Future research will likely focus on several key areas:

Single-Electron Transfer (SET) Reactions: The initiation of reactions through single-electron transfer from a suitable donor to the neopentyl halide can generate a radical intermediate, bypassing the high-energy transition states of polar pathways. acs.orgscispace.comsigmaaldrich.com

Radical-Polar Crossover Reactions: These reactions involve the generation of a radical intermediate that subsequently undergoes a polar transformation, combining the advantages of both radical and ionic chemistry. thieme-connect.deresearchgate.netcore.ac.uk This approach has the potential to enable complex bond formations that are inaccessible through traditional methods.

Photoredox Catalysis: The use of visible-light photoredox catalysis to generate radical intermediates under mild reaction conditions is a rapidly growing field. Applying this technology to sterically hindered substrates like this compound could unlock a wide range of new synthetic possibilities.

The exploration of these radical pathways will not only provide new methods for the synthesis of sterically congested molecules but will also deepen our fundamental understanding of the reactivity of these challenging substrates.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Iodo-2,3,3-trimethylbutane, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves alkylation of enolate ions using malonic ester synthesis. For example, substituting bromoalkanes with iodoalkanes in analogous reactions (e.g., using 1-Bromo-2,3,3-trimethylbutane as a template) can yield the desired iodo compound. Key conditions include using a strong base (e.g., NaOEt) to generate the enolate, followed by alkylation with the iodoalkane and acid-catalyzed decarboxylation . Electrochemical coupling with nickel(0) complexes, such as [Ni(PPh₃)₄], has also been reported for similar iodoalkanes, requiring inert atmospheres and controlled temperatures to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is critical for structural confirmation. For instance, neighboring methyl groups and the iodine atom influence chemical shifts in the range of δ 1.0–1.5 ppm for methyl protons. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight (expected m/z ≈ 240–242 for [M]+^+) and fragmentation patterns. Comparative analysis with structurally similar iodo compounds (e.g., 1-Iodo-2-methoxybenzene derivatives) provides validation benchmarks .

Q. How does this compound behave in nucleophilic substitution reactions, and what solvents are optimal?

  • Methodological Answer : The steric hindrance from the 2,3,3-trimethylbutane backbone slows SN_\text{N}2 mechanisms, favoring SN_\text{N}1 pathways in polar aprotic solvents like DMSO or DMF. Reaction rates can be enhanced by adding catalytic iodide ions (e.g., KI) to leverage the "common ion effect." Solvent polarity and temperature (typically 60–80°C) are critical for minimizing elimination byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Pd-catalyzed cross-electrophile coupling?

  • Methodological Answer : Pd-catalyzed reactions with this compound likely proceed via a oxidative addition/reductive elimination cycle. The bulky alkyl group may favor single-electron transfer (SET) pathways, as observed in analogous C–H alkylation reactions. Computational studies (e.g., DFT calculations) can model transition states to assess steric effects on catalytic turnover. Experimental validation requires in situ monitoring via 19^{19}F NMR (if fluorinated ligands are used) or kinetic isotope effects .

Q. How can computational modeling resolve contradictions in reported thermodynamic data (e.g., bond dissociation energies) for this compound?

  • Methodological Answer : Discrepancies in literature data often arise from variations in experimental setups (e.g., calorimetry vs. spectroscopy). Density Functional Theory (DFT) calculations using B3LYP/6-31G(d) basis sets can predict bond dissociation energies and compare them with empirical data. Sensitivity analyses should account for solvent effects (e.g., PCM models) and conformational isomerism. Collaborative validation across multiple labs is recommended to standardize measurement protocols .

Q. What strategies mitigate competing elimination pathways during functionalization of this compound in sterically demanding reactions?

  • Methodological Answer : Steric crowding predisposes the compound to β-hydride elimination. Strategies include:

  • Using bulky ligands (e.g., P(t-Bu)₃) in transition metal catalysis to suppress side reactions.
  • Low-temperature reactions (<0°C) to kinetically favor substitution over elimination.
  • Employing ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) as solvents to stabilize charged intermediates .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the stability of this compound under storage conditions?

  • Methodological Answer : Stability variations may stem from impurities (e.g., trace acids or metals) or storage conditions (light, temperature). Accelerated aging studies under controlled environments (e.g., 40°C, 75% humidity) with HPLC monitoring can quantify decomposition rates. Comparative NMR analysis of fresh vs. aged samples identifies degradation products (e.g., alkenes from HI elimination). Standardizing storage in amber vials with molecular sieves is advised .

Q. What experimental designs reconcile discrepancies in catalytic efficiency when using this compound in nickel-mediated couplings?

  • Methodological Answer : Contradictory catalytic outcomes may arise from ligand-metal ratios or solvent purity. Design a fractional factorial experiment to test variables:

  • Ligand type (e.g., PPh₃ vs. bipyridine).
  • Solvent degassing methods (freeze-pump-thaw vs. N₂ sparging).
  • Substrate-to-catalyst ratios.
    Statistical tools (e.g., ANOVA) can identify significant factors. Cross-referencing with electrochemical data (e.g., cyclic voltammetry) clarifies redox behavior of nickel intermediates .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-2,3,3-trimethylbutane
Reactant of Route 2
1-Iodo-2,3,3-trimethylbutane

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